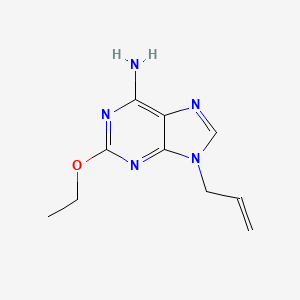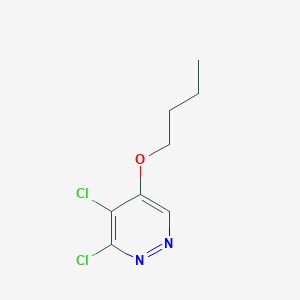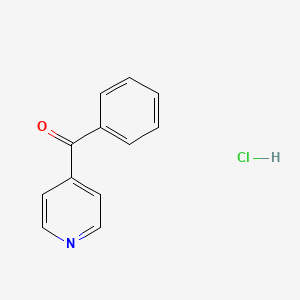![molecular formula C8H4BrN3 B11885390 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a cyano group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and bromoacetylene.
Cyclization: The key step involves the cyclization of 2-aminopyridine with bromoacetylene under specific reaction conditions to form the pyrrolo[2,3-c]pyridine core.
Bromination: The resulting compound is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Cyanation: Finally, the cyano group is introduced at the 2-position through a cyanation reaction using a suitable cyanating agent like copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The cyano group at the 2-position can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can have different functional groups at the 4-position and 2-position, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects.
Comparaison Avec Des Composés Similaires
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
4-Chloro-1H-pyrrolo[2,3-c]pyridine: This compound has a chlorine atom instead of a bromine atom at the 4-position.
4-Bromo-1H-pyrrolo[3,2-c]pyridine: This compound has a different arrangement of the pyrrole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and cyano groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H4BrN3 |
|---|---|
Poids moléculaire |
222.04 g/mol |
Nom IUPAC |
4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-11-4-8-6(7)1-5(2-10)12-8/h1,3-4,12H |
Clé InChI |
FHCKFHVLAHNYFA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=CN=CC(=C21)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)




![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)

![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)




